molecular formula C19H20ClN3O2S B11339100 5-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11339100
M. Wt: 389.9 g/mol
InChI Key: WTBQEYWUATXDMT-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl and morpholin-4-yl-propyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class with different substituents.

    Phenyl-substituted Pyrimidines: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific substituents, which can impart unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20ClN3O2S/c20-15-4-2-14(3-5-15)16-12-26-18-17(16)19(24)23(13-21-18)7-1-6-22-8-10-25-11-9-22/h2-5,12-13H,1,6-11H2

InChI Key

WTBQEYWUATXDMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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